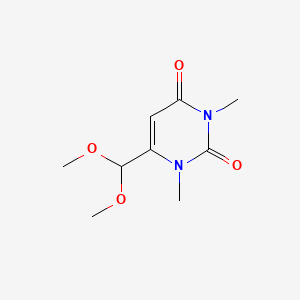
1,3-Dimethyl-6-dimethoxymethyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-6-dimethoxymethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a dimethoxymethyl group at position 6 of the uracil ring. Uracil derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-dimethoxymethyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of 1,3-dimethyluracil with formaldehyde and methanol under acidic conditions to introduce the dimethoxymethyl group at position 6 .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. For instance, the use of impinging stream reactors allows for rapid mixing and reaction of the starting materials, leading to higher yields and better control over the particle size distribution of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-6-dimethoxymethyluracil can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives with different functional groups.
Reduction: Reduction reactions can modify the dimethoxymethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the dimethoxymethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated uracil derivatives, while substitution reactions can produce a variety of substituted uracils .
Applications De Recherche Scientifique
1,3-Dimethyl-6-dimethoxymethyluracil has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-6-dimethoxymethyluracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyluracil: Lacks the dimethoxymethyl group at position 6.
6-Amino-1,3-dimethyluracil: Contains an amino group at position 6 instead of the dimethoxymethyl group.
1,3-Dimethyl-6-hydroxyuracil: Has a hydroxyl group at position 6.
Uniqueness
1,3-Dimethyl-6-dimethoxymethyluracil is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
134924-81-5 |
|---|---|
Formule moléculaire |
C9H14N2O4 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
6-(dimethoxymethyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c1-10-6(8(14-3)15-4)5-7(12)11(2)9(10)13/h5,8H,1-4H3 |
Clé InChI |
RTIAKKXZTFCBGR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=O)N(C1=O)C)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


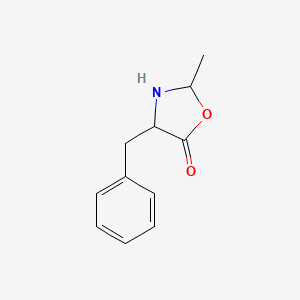
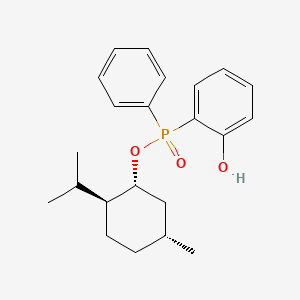
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)

![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)
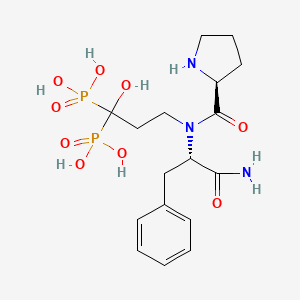
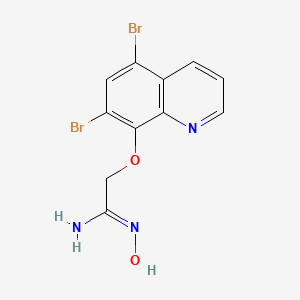
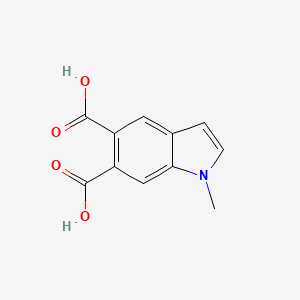
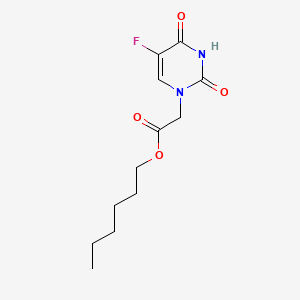
![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)

![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)
